Barium azide

Description

This compound, [dry or wetted with < 50 % water] appears as a slurry of white crystals. Considered a flammable solid despite the water content.

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);diazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2N3/c;2*1-3-2/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXFWHMUNNXFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18810-58-7 | |

| Record name | Barium azide (Ba(N3)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18810-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Barium Azide: Chemical Formula, Structure, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium azide, Ba(N₃)₂, is an inorganic salt of hydrazoic acid that holds a significant position in the field of energetic materials and as a precursor in various chemical syntheses.[1][2] It is a white, crystalline solid known for its explosive properties, although it is notably less sensitive to mechanical shock than primary explosives like lead azide.[1] Its primary applications include the generation of high-purity nitrogen gas for vacuum applications, the synthesis of other metal azides, and its use in detonators.[2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, molecular and crystal structure, experimental protocols for its synthesis and characterization, and critical safety information.

Chemical Formula and Physical Properties

The chemical formula for this compound is Ba(N₃)₂. It is an ionic compound consisting of one barium cation (Ba²⁺) and two azide anions (N₃⁻).[3] The compound's properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Ba(N₃)₂ or BaN₆ | [1] |

| Molar Mass | 221.37 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Odor | Odorless | [1] |

| Density | 2.936 g/cm³ | [1] |

| Melting Point | 126 °C (259 °F; 399 K) | [1] |

| Boiling Point | Decomposes, starting at 160 °C | [1] |

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| Water | 0 | 11.5 | [1] |

| Water | 15.7 | 14.98 | [1] |

| Water | 20 | 15.36 | [1] |

| Water | 52.1 | 22.73 | [1] |

| Water | 70.0 | 24.75 | [1] |

| Ethanol | 16 | 0.017 | [1] |

| Acetone | - | Insoluble | [1] |

| Diethyl Ether | - | Insoluble | [1] |

Molecular and Crystal Structure

This compound crystallizes in a monoclinic system.[1] The azide ion (N₃⁻) is a linear molecule with the three nitrogen atoms bonded in a row. Spectroscopic studies, including infrared and Raman spectroscopy, have confirmed the presence of an asymmetric azide ion within the crystal's unit cell.[4]

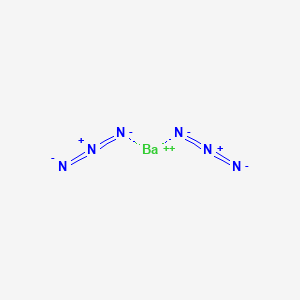

The fundamental structure consists of a Ba²⁺ cation ionically bonded to two N₃⁻ anions.

Caption: Ionic bonding in this compound.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21/m 1 | |

| Lattice Constant (a) | 9.59 Å | |

| Lattice Constant (b) | 4.39 Å | |

| Lattice Constant (c) | 5.42 Å | |

| Angle (β) | 99.75° |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes. The reaction of hydrazoic acid with barium hydroxide is effective but extremely hazardous due to the high toxicity and volatility of hydrazoic acid.[5] A safer and more common laboratory method is the metathesis reaction between a soluble barium salt and sodium azide.[1][2]

Objective: To synthesize this compound via the reaction of barium bromide and sodium azide.

Reaction: BaBr₂ + 2 NaN₃ → Ba(N₃)₂ + 2 NaBr[2]

Materials:

-

Barium bromide (BaBr₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ethanol (for washing/storing)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

-

Crystallizing dish

Protocol:

-

Dissolution: Prepare separate saturated aqueous solutions of barium bromide and sodium azide at room temperature.

-

Reaction: Slowly add the sodium azide solution to the barium bromide solution while stirring continuously. A white precipitate of this compound may begin to form, depending on the concentration. The less soluble sodium bromide will also precipitate.

-

Purification: The separation of this compound from sodium bromide is achieved through fractional crystallization. Concentrate the solution by gentle heating to reduce the volume, then allow it to cool slowly. This compound is less soluble in cold water than sodium bromide, facilitating its crystallization.

-

Isolation: Collect the this compound crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with ethanol to remove residual water.

-

Drying and Storage: CRITICAL: Do not dry completely. This compound is highly explosive when dry and is sensitive to shock and friction. It must be stored wet, typically with at least 50% water or in ethanol, in a cool, well-ventilated area away from acids and metals.[5][6]

Caption: Workflow for this compound Synthesis.

Thermal Decomposition Analysis

The thermal stability and decomposition kinetics of this compound can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the decomposition temperature and characterize the energetic release of this compound.

Apparatus: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

Protocol:

-

Baseline Correction: Perform a baseline run with an empty sample crucible (typically alumina or platinum) under the desired atmosphere (e.g., high-purity nitrogen or argon) to correct for instrument drift.

-

Sample Preparation: Place a small, precisely weighed amount of wet this compound (typically 1-5 mg) into the sample crucible. The initial heating ramp should be slow and controlled to allow for the evaporation of water before decomposition.

-

TGA-DSC Measurement: Heat the sample from ambient temperature to approximately 300°C at a controlled heating rate (e.g., 5-10 °C/min).

-

Data Analysis:

-

TGA Curve: The TGA curve will show an initial mass loss corresponding to water evaporation, followed by a sharp mass loss starting around 160°C, which corresponds to the decomposition of Ba(N₃)₂ into Ba and N₂ gas.[1][7]

-

DSC Curve: The DSC curve will show an endothermic peak for water evaporation followed by a sharp, large exothermic peak corresponding to the explosive decomposition of the azide. The onset temperature of this exotherm is a measure of its thermal stability.

-

Chemical Reactivity and Decomposition Mechanism

The most significant reaction of this compound is its thermal decomposition. When heated in an inert atmosphere, it decomposes to produce metallic barium and high-purity nitrogen gas.[5][7] This property is utilized in vacuum technology where barium acts as a "getter" to remove residual gases.[2]

Decomposition Reaction: Ba(N₃)₂ (s) → Ba (s) + 3 N₂ (g)[2][7]

The decomposition mechanism is believed to initiate with the transfer of an electron from an azide ion to a barium cation, forming an azide radical. These unstable radicals decompose to form nitrogen gas, while the barium atoms aggregate to form metallic nuclei, which then catalyze further decomposition at the metal-salt interface.

Caption: Proposed Thermal Decomposition Pathway.

Safety and Handling

This compound is a hazardous substance that is both toxic and explosive.

-

Explosion Hazard: Dry this compound is a high explosive that can be initiated by heat, shock, or friction. It must be kept wet with at least 50% water or stored in ethanol to reduce its sensitivity.[6] All sources of ignition must be prohibited where it is handled. Use only non-sparking tools and explosion-proof electrical equipment.[6]

-

Toxicity: this compound is toxic if inhaled, ingested, or absorbed through the skin. The azide component is a potent vasodilator and metabolic inhibitor, similar to cyanide. The barium ion is also toxic.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood.

-

Storage: Store in tightly closed containers in a cool, well-ventilated area away from strong acids and other incompatible materials.[6][9]

-

Disposal: this compound can be destroyed by reacting it with an acidified sodium nitrite solution (nitrous acid).[5] The resulting barium salts should be precipitated as barium sulfate for disposal.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. CN1156122A - Process for producing this compound - Google Patents [patents.google.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. What happens on thermal decomposition of $\\text{ Ba}{{\\left( {{\\text{N}}_{\\text{3}}} \\right)}_{2}}\\text{ }$? (Write the only equation of the reaction). [vedantu.com]

- 8. Buy this compound (EVT-290842) | 18810-58-7 [evitachem.com]

- 9. The thermal decomposition of this compound produces the same gas as produced in the thermal decomposition:(A) $ N{{H}_{4}}C{{r}_{2}}{{O}_{7}} $ (B) $ N{{H}_{4}}Cl $ (C) $ Pb{{\\left( N{{O}_{3}} \\right)}_{2}} $ (D) $ N{{H}_{4}}N{{O}_{3}} $ [vedantu.com]

An In-depth Technical Guide to Barium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium azide, detailing its chemical and physical properties, synthesis, handling protocols, and safety information. The information is intended for professionals in research and development who require a thorough understanding of this energetic material.

Introduction

This compound, with the chemical formula Ba(N₃)₂, is an inorganic salt of hydrazoic acid.[1] It is a white, crystalline solid known for its explosive properties, although it is less sensitive to mechanical shock than other primary explosives like lead azide.[2] This characteristic, combined with its ability to produce high-purity nitrogen gas upon decomposition, makes it a compound of interest in various specialized applications, including as a precursor for other azide compounds and in vacuum technology.[3]

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water.[4] When dry, it is a high explosive that can be easily ignited and burns vigorously.[5] Wetting the compound with at least 50% water by mass significantly reduces its sensitivity to shock and heat.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18810-58-7 | [3][4][5] |

| Molecular Formula | Ba(N₃)₂ or BaN₆ | [3][5] |

| Molar Mass | 221.37 g/mol | [2][3][5] |

| Appearance | White crystalline solid | [2][3][4] |

| Odor | Odorless | [2][4] |

| Density | 2.936 g/cm³ | [2][3][7] |

| Melting Point | 126 °C (259 °F; 399 K) | [1][2][3] |

| Decomposition Temperature | Begins at 160-225 °C | [2][3][7] |

| Crystal Structure | Monoclinic | [4][7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | 11.5 g/100 mL | 0 °C | [1][2] |

| 15.36 g/100 mL | 20 °C | [1][2][3] | |

| 24.75 g/100 mL | 70 °C | [1][2][7] | |

| Ethanol | 0.017 g/100 mL | 16 °C | [1][2] |

| Acetone | Insoluble | - | [1][3] |

| Diethyl Ether | Insoluble | - | [1][3] |

Experimental Protocols

3.1. Synthesis of this compound via Metathesis Reaction

This protocol describes a common laboratory-scale synthesis of this compound from sodium azide and a soluble barium salt.

Materials:

-

Sodium azide (NaN₃)

-

Barium chloride (BaCl₂) or Barium bromide (BaBr₂)

-

Deionized water

-

Ethanol

Equipment:

-

Glass beakers

-

Stirring hot plate and magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

-

Vacuum desiccator

Procedure:

-

Dissolution: Prepare separate aqueous solutions of sodium azide and the chosen barium salt (e.g., barium chloride) in deionized water.

-

Reaction: Slowly add the barium chloride solution to the sodium azide solution with constant stirring. A precipitate of sodium chloride may form. The reaction is as follows: BaCl₂ + 2 NaN₃ → Ba(N₃)₂ + 2 NaCl.[8]

-

Filtration (if necessary): If a precipitate of sodium chloride forms, remove it by filtration.

-

Crystallization: Concentrate the resulting this compound solution by gentle heating to encourage crystallization. Allow the solution to cool slowly to form crystals of this compound.

-

Isolation: Isolate the this compound crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water, followed by ethanol, to remove any remaining impurities.

-

Drying and Storage: Crucially, do not allow the this compound to fully dry, as it becomes highly explosive. [9] The product should be stored as a slurry with not less than 50% water or dampened with ethanol.[5][9]

3.2. Thermal Decomposition for High-Purity Nitrogen

This compound is utilized in vacuum applications to generate high-purity nitrogen gas.

Procedure:

-

Place a small, precisely weighed amount of dry this compound in a suitable, heat-resistant container within a vacuum system.

-

Evacuate the system to the desired pressure.

-

Heat the this compound to its decomposition temperature (above 160 °C).

-

The this compound will decompose according to the following reaction, producing elemental barium and nitrogen gas: Ba(N₃)₂ → Ba + 3 N₂.[3][7]

-

The resulting nitrogen gas is of very high purity.[2]

Safety and Handling

This compound is a hazardous material and must be handled with extreme caution.

Table 3: Safety Information for this compound

| Hazard Category | Description | Source(s) |

| Explosive Properties | Dry this compound is a high explosive sensitive to heat, shock, and friction.[4][10] Wetting with at least 50% water reduces sensitivity.[3][5] | |

| Toxicity | Highly toxic by ingestion. Harmful by inhalation and skin absorption. Targets the heart and nerves.[5][11] | |

| Flammability | Highly flammable.[4] May ignite on exposure to air.[10] | |

| Incompatibilities | Incompatible with strong acids and metal salts.[10] | |

| UN Numbers | UN0224 (dry or wetted with < 50% water), UN1571 (wetted with ≥ 50% water) | [5][11] |

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves and clothing to avoid skin contact.[10]

-

Use tightly fitting safety goggles.[6]

-

In case of potential inhalation, use a full-face respirator.[6]

Handling and Storage:

-

Store in tightly closed containers in a cool, well-ventilated area.[10]

-

Keep this compound wet to prevent fires and explosions. [10]

-

Prohibit all sources of ignition, such as smoking and open flames, in handling and storage areas.[10]

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Safe handling protocol for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Buy this compound (EVT-290842) | 18810-58-7 [evitachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | Ba(N3)2 | CID 62728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. webqc.org [webqc.org]

- 8. This compound | 18810-58-7 | Benchchem [benchchem.com]

- 9. This compound CAS#: 18810-58-7 [m.chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Synthesis of Barium Azide from Barium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of barium azide (Ba(N₃)₂) from barium carbonate (BaCO₃). It covers the core chemical principles, a detailed experimental protocol, safety considerations, and data relevant to the synthesis and properties of the final product. This compound is a significant inorganic compound, primarily utilized as a precursor for other metal azides and for the generation of high-purity nitrogen gas through thermal decomposition.[1][2]

Core Principles and Reaction Pathway

The synthesis of this compound from barium carbonate is fundamentally an acid-base neutralization reaction. Barium carbonate, a poorly water-soluble salt of a weak acid (carbonic acid), is reacted with hydrazoic acid (HN₃), a highly toxic and volatile weak acid.

The overall chemical equation for the reaction is:

BaCO₃(s) + 2HN₃(aq) → Ba(N₃)₂(aq) + H₂O(l) + CO₂(g)

This method is a historically significant route for producing high-purity this compound as it avoids the introduction of halide contaminants that can occur with other metathesis reactions.[1] However, it is considered a dangerous route due to the extreme hazards associated with hydrazoic acid.[1]

Safety and Hazard Management

Extreme caution must be exercised throughout this entire procedure.

-

This compound (Ba(N₃)₂): this compound is a highly poisonous and shock-sensitive explosive.[1] Its sensitivity to mechanical shock is less than that of lead(II) azide, and the wet compound is significantly less sensitive than when dry.[1][3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and heavy-duty gloves.[4] Metal spatulas or tools should be avoided to prevent the formation of highly sensitive heavy metal azides.[4][5]

-

Hydrazoic Acid (HN₃): Hydrazoic acid is a highly toxic, volatile, and dangerously explosive liquid.[1][5][6] It poses a severe inhalation hazard.[4] Due to these risks, hydrazoic acid is almost exclusively generated in situ for immediate consumption.[7][8] The generation process itself, typically by acidifying a solution of sodium azide, is extremely hazardous and must be performed in a well-ventilated fume hood behind a blast shield.[4][9]

-

Waste Disposal: Azide-containing waste must be collected separately and never mixed with acidic wastes, which could generate explosive hydrazoic acid.[5] this compound can be destroyed using acidified sodium nitrite.[1]

Experimental Protocol: Synthesis via Hydrazoic Acid Neutralization

This protocol describes a laboratory-scale synthesis. All operations involving hydrazoic acid must be conducted in a certified chemical fume hood with the sash lowered and a blast shield in place.

Materials and Equipment:

-

Barium Carbonate (BaCO₃), high purity

-

Sodium Azide (NaN₃)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Distilled, deionized water

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallizing dish

Procedure:

-

Preparation of Barium Carbonate Slurry: In the three-neck flask, prepare a stirred slurry of barium carbonate in distilled water. The exact concentration is not critical, but a stirrable suspension is required.

-

In Situ Generation and Reaction of Hydrazoic Acid:

-

WARNING: This step is the most hazardous part of the procedure. Hydrazoic acid is generated by the controlled acidification of an alkali metal azide.[10][11]

-

In a separate apparatus designed for generating volatile, hazardous gases, slowly add a stoichiometric amount of acid (e.g., sulfuric acid) to a cooled, aqueous solution of sodium azide.

-

Carefully bubble the gaseous hydrazoic acid evolved from the generator through the stirred barium carbonate slurry. The use of a continuous flow reactor can enhance safety by ensuring only small amounts of HN₃ are present at any time.[7]

-

Continue the addition until the effervescence of carbon dioxide from the slurry ceases, indicating the complete reaction of the barium carbonate.

-

-

Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted barium carbonate or other solid impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of this compound.

-

Isolation and Drying:

-

Collect the white, crystalline this compound by vacuum filtration.

-

Wash the crystals sparingly with ice-cold distilled water, followed by a wash with a solvent in which this compound is insoluble, such as acetone or diethyl ether, to aid drying.[1]

-

CRITICAL: Do not dry the product completely if it is to be stored. This compound should be stored as a wet solid (wetted with not less than 50% water) to reduce its sensitivity to shock and heat.[1][3] If anhydrous material is required for immediate use, it must be dried in small quantities at a low temperature, away from heat, friction, and light.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Ba(N₃)₂ | [1] |

| Molar Mass | 221.37 g/mol | [1] |

| Appearance | White crystalline solid | [1][3] |

| Density | 2.936 g/cm³ | [1] |

| Melting Point | 126 °C (259 °F; 399 K) | [1] |

| Boiling Point | Detonation starts in the range of 160-225 °C | [1] |

| Solubility in Water | 15.36 g/100 mL at 20 °C | [1][3] |

| Solubility in Ethanol | 0.017 g/100 mL at 16 °C |[1] |

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

|---|---|---|

| 0 | 11.5 | [1][12] |

| 15.7 | 14.98 | [1][12] |

| 20.0 | 15.36 | [1][12] |

| 52.1 | 22.73 | [1][12] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound from barium carbonate.

Caption: Logical relationship between reactants and products in the synthesis.

Alternative Synthetic Routes

For safety reasons, alternative methods are often preferred. A common safer route involves the metathesis reaction between a soluble barium salt, like barium chloride or bromide, and an alkali metal azide, such as sodium azide.[1][12]

BaCl₂(aq) + 2NaN₃(aq) → Ba(N₃)₂(aq) + 2NaCl(s)

While this route avoids the use of hydrazoic acid, the final this compound solution may contain halide contaminants which can be difficult to remove completely.[2]

Thermal Decomposition

A primary application of this compound is the production of ultra-pure nitrogen gas. When heated in an inert atmosphere, it decomposes to metallic barium and nitrogen gas.[1][13]

Ba(N₃)₂ → Ba + 3N₂ [14]

The metallic barium produced also acts as a "getter," a material that captures residual gases in vacuum applications.[2] The activation energy for the growth of decomposition nuclei has been found to be 23.5 kcal.[15]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | 18810-58-7 | Benchchem [benchchem.com]

- 3. Buy this compound (EVT-290842) | 18810-58-7 [evitachem.com]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osha.gov [osha.gov]

- 10. US3781411A - Process for the production of hydrazoic acid - Google Patents [patents.google.com]

- 11. US3734998A - Process for the production of hydrazoic acid - Google Patents [patents.google.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. What happens on thermal decomposition of $\\text{ Ba}{{\\left( {{\\text{N}}_{\\text{3}}} \\right)}_{2}}\\text{ }$? (Write the only equation of the reaction). [vedantu.com]

- 14. State true or false.The thermal decomposition reaction of Ba(N3)2 is as follows-Ba(N3)2→Ba+3N2 [infinitylearn.com]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Preparation of Barium Azide from Sodium Azide and Barium Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of barium azide from the reaction of sodium azide and barium chloride. The information presented is intended for qualified scientific personnel in a controlled laboratory environment. This compound is an energetic material and, along with its precursor sodium azide, is highly toxic. Adherence to all applicable safety regulations and the use of appropriate personal protective equipment are imperative.

Introduction

This compound, Ba(N₃)₂, is an inorganic salt that serves as a precursor for other metal azides and as a source of high-purity nitrogen gas upon thermal decomposition.[1] One common and relatively safe laboratory-scale synthesis method involves a metathesis, or double displacement, reaction between aqueous solutions of sodium azide (NaN₃) and a soluble barium salt, such as barium chloride (BaCl₂).[2][3]

The underlying principle of this synthesis is the difference in solubility between the products, this compound and sodium chloride (NaCl), in water. While both are soluble, their solubilities exhibit different dependencies on temperature. This allows for the separation and purification of this compound through fractional crystallization.

The balanced chemical equation for this reaction is:

BaCl₂ (aq) + 2 NaN₃ (aq) → Ba(N₃)₂ (aq) + 2 NaCl (s)

This guide will detail the necessary reagents and their properties, provide a step-by-step experimental protocol for the synthesis and purification, and outline the critical safety precautions.

Reagent Data and Properties

A thorough understanding of the physical and chemical properties of the reactants and products is essential for a successful and safe synthesis.

| Property | This compound (Ba(N₃)₂) | Sodium Azide (NaN₃) | Barium Chloride (BaCl₂) | Sodium Chloride (NaCl) |

| Molar Mass ( g/mol ) | 221.37 | 65.01 | 208.23 (anhydrous) | 58.44 |

| Appearance | White crystalline solid[4] | Colorless to white crystalline solid | White crystalline solid | Colorless or white crystalline solid |

| Melting Point (°C) | 126 (decomposes)[3] | 275 (decomposes) | 962 | 801 |

| Density (g/cm³) | 2.936[3] | 1.846 | 3.86 | 2.17 |

| Solubility in Water | See Table 2 | 40.8 g/100 mL at 20°C | 35.8 g/100 mL at 20°C | See Table 3 |

| Hazards | Highly toxic, explosive (shock and heat sensitive), irritant.[2] Stored wet to reduce sensitivity.[2] | Highly toxic, can form explosive heavy metal azides, reacts with acids to form highly toxic and explosive hydrazoic acid. | Toxic | Generally non-hazardous |

Table 1: Physical and Chemical Properties of Reactants and Products

The differential solubility of this compound and sodium chloride in water is the cornerstone of the purification process.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 11.5 |

| 15.7 | 14.98 |

| 20 | 15.36 |

| 52.1 | 22.73 |

| 70 | 24.75 |

Table 2: Solubility of this compound in Water at Various Temperatures [3]

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 35.7 |

| 20 | 36.0 |

| 40 | 36.6 |

| 60 | 37.3 |

| 80 | 38.4 |

| 100 | 39.8 |

Table 3: Solubility of Sodium Chloride in Water at Various Temperatures [5]

As illustrated, the solubility of this compound increases significantly with temperature, whereas the solubility of sodium chloride remains relatively constant.[3][5] This allows for the precipitation of sodium chloride from a hot, concentrated solution, followed by the crystallization of this compound upon cooling.

Experimental Protocol

This protocol is designed for the synthesis of approximately 20-25 grams of this compound. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium azide (NaN₃)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Crystallizing dish

-

Ice bath

-

Glass stirring rod

-

Dissolution of Reactants:

-

In a 250 mL beaker, dissolve 24.4 g of barium chloride dihydrate in 100 mL of deionized water. Gently heat and stir the solution to ensure complete dissolution.

-

In a separate 250 mL beaker, carefully dissolve 13.0 g of sodium azide in 50 mL of deionized water. Avoid using metal spatulas to handle sodium azide to prevent the formation of shock-sensitive metal azides.

-

-

Reaction:

-

While stirring, slowly add the sodium azide solution to the warm barium chloride solution.

-

A white precipitate of sodium chloride may begin to form.

-

Heat the mixture to boiling for approximately 15-20 minutes to ensure the reaction goes to completion and to promote the precipitation of sodium chloride.

-

-

First Filtration (Hot Filtration):

-

Set up a hot filtration apparatus using a Buchner funnel and filter flask. It is advisable to pre-heat the funnel to prevent premature crystallization of this compound.

-

Quickly filter the hot reaction mixture to remove the precipitated sodium chloride.

-

Wash the collected sodium chloride precipitate with a small amount of hot deionized water to recover any entrained this compound solution. Combine the washings with the filtrate.

-

-

Crystallization of this compound:

-

Transfer the hot filtrate to a clean beaker and reduce the volume by boiling until the solution is concentrated. The point of saturation can be identified by the formation of crystals on a cooled glass rod dipped into the solution.

-

Allow the concentrated solution to cool slowly to room temperature. This compound will crystallize as white needles.

-

To maximize the yield, place the beaker in an ice bath for at least one hour.

-

-

Second Filtration and Washing:

-

Collect the this compound crystals by vacuum filtration using a clean Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining sodium chloride.

-

Further wash the crystals with a small amount of cold ethanol or acetone to aid in drying.

-

-

Drying and Storage:

-

Carefully transfer the purified this compound crystals to a watch glass or petri dish.

-

Dry the product in a desiccator over a suitable drying agent. CAUTION: Do not heat this compound to dryness, as this will increase its sensitivity to shock and friction. It is often stored as a wet solid.[2]

-

Workflow Diagram

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Barium Azide

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. This compound (Ba(N₃)₂) is an inorganic compound with significant applications in the synthesis of other azide compounds and as a source of high-purity nitrogen gas.[1][2][3] A thorough understanding of its solubility is critical for its safe handling, application in chemical synthesis, and for the development of novel energetic materials.

Solubility of this compound

This compound exhibits moderate solubility in water, which is highly dependent on temperature.[1] In contrast, it is generally insoluble or only slightly soluble in most common organic solvents.[1][4][5][6]

Data Presentation

The following tables summarize the quantitative solubility data for this compound in water and selected organic solvents.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 11.5[1][2] |

| 10 | 16.1[5] |

| 15.7 | 14.98[2] |

| 20 | 15.36[2][4] |

| 52.1 | 22.73[2] |

| 70 | 24.75[1][2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 16 | 0.017[2][4] |

| Acetone | Not Specified | Insoluble[1][2] |

| Diethyl Ether | Not Specified | Insoluble[1][2][6] |

Experimental Protocol for Solubility Determination

The following provides a general methodology for the experimental determination of this compound solubility in water. This protocol is based on the gravimetric analysis of a saturated solution.

Extreme caution must be exercised when handling this compound as it is a highly explosive and toxic compound.[7][8] All work should be conducted in a properly ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn.[9]

Materials and Equipment

-

This compound (wetted with at least 50% water for safe handling)[10][11]

-

Distilled or deionized water

-

Constant temperature water bath

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Volumetric pipettes

-

Evaporating dishes (pre-weighed)

-

Drying oven

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

-

Place the flask in a constant temperature water bath set to the desired temperature.

-

Stir the solution vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, turn off the stirrer and allow the excess solid to settle.

-

Carefully draw a precise volume (e.g., 10 mL) of the clear supernatant into a volumetric pipette. To avoid drawing up solid particles, it is advisable to use a filtration method, such as a syringe filter, when transferring the solution.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the water in a drying oven at a temperature below the decomposition temperature of this compound (decomposition begins around 120-160°C).[2][5] A temperature of 80-90°C is recommended.

-

Once the water has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the evaporating dish minus its initial empty mass.

-

The solubility in g/100 mL can be calculated using the following formula:

Solubility = (Mass of this compound / Volume of Aliquot) * 100

-

Safety Precautions

-

Explosion Hazard: this compound is sensitive to shock, friction, and heat.[7][8] Avoid grinding the solid or subjecting it to impact. Dry this compound is significantly more sensitive.[4]

-

Toxicity: this compound is toxic if ingested, inhaled, or absorbed through the skin.[7] Handle with appropriate containment and PPE.

-

Storage: Store this compound wetted with water in a cool, well-ventilated area away from heat sources and incompatible materials such as strong acids and oxidizing agents.[8]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to institutional and regulatory guidelines.[9] Acidified sodium nitrite can be used to destroy residual azides.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 18810-58-7 | Benchchem [benchchem.com]

- 4. Buy this compound (EVT-290842) | 18810-58-7 [evitachem.com]

- 5. This compound CAS#: 18810-58-7 [m.chemicalbook.com]

- 6. This compound | 18810-58-7 [amp.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nj.gov [nj.gov]

- 9. echemi.com [echemi.com]

- 10. This compound | Ba(N3)2 | CID 62728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 18810-58-7 [amp.chemicalbook.com]

- 12. This compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Barium Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium azide, Ba(N₃)₂, is an inorganic energetic material known for its application as a source of high-purity nitrogen gas and as a precursor in the synthesis of other azide compounds.[1][2] Its thermal decomposition is a complex solid-state reaction characterized by an induction period followed by an acceleratory phase, culminating in the formation of metallic barium and nitrogen gas. This guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the kinetics, thermodynamics, and experimental protocols used in its study. The content is structured to be a valuable resource for professionals in materials science, chemistry, and related fields.

Introduction

The thermal decomposition of solid ionic compounds, such as metal azides, is a subject of significant interest due to its relevance in explosives, gas generators, and solid-state chemistry. This compound decomposes upon heating, a property that, while rendering it explosive, also allows for its use in controlled applications.[2] The decomposition is highly dependent on factors such as temperature, crystal structure, and the presence of impurities. A thorough understanding of its decomposition mechanism is crucial for ensuring safe handling and for the optimization of its applications.

The overall decomposition reaction is:

Ba(N₃)₂ (s) → Ba (s) + 3N₂ (g)[1]

This process is initiated at temperatures around 160°C, with deflagration occurring at 217°C and explosive decomposition at 225°C.[3]

Decomposition Mechanism

The thermal decomposition of this compound is a topochemical reaction, meaning it is initiated at specific sites within the crystal lattice and proceeds at the interface between the solid reactant and the solid product. The mechanism can be broadly divided into three key stages: initiation, nucleation, and nucleus growth.

Initiation: The Role of Excitons and F-Centers

The initiation of the decomposition process is believed to involve the formation of excitons (electron-hole pairs) within the crystal lattice upon thermal stimulation. The process is thought to proceed as follows:

-

An electron is thermally excited from the valence band (associated with the azide anion, N₃⁻) to the conduction band, leaving a positive hole.

-

This electron can become trapped at an anion vacancy in the crystal lattice. Anionic vacancies occupied by one or more unpaired electrons are known as F-centers (from the German Farbzentrum, meaning color center).[4][5][6]

-

The aggregation of F-centers is a critical step in forming a stable nucleus of the product.

Nucleation

Once F-centers are formed, they can diffuse and aggregate. The formation of a stable nucleus of metallic barium is a crucial step in the acceleratory phase of the decomposition. It is proposed that the aggregation of two F-centers can lead to the formation of a stable two-barium-atom nucleus. The formation of these nuclei is the rate-determining step in the initial phase of the decomposition and is responsible for the observed induction period.[7]

Nucleus Growth

Following the formation of stable nuclei, the decomposition reaction proceeds at the interface between the metallic barium nucleus and the unreacted this compound. The growth of these nuclei is autocatalytic, meaning the product of the reaction (metallic barium) catalyzes further decomposition.[7] The nuclei grow linearly with time, and the number of nuclei increases with the cube of time.[8]

The following diagram illustrates the proposed logical flow of the thermal decomposition of this compound:

Caption: Logical flow of the thermal decomposition of this compound.

Kinetics of Decomposition

The thermal decomposition of this compound exhibits sigmoidal kinetics, characterized by an initial induction period, followed by an acceleratory period, and finally a decay period as the reactant is consumed. The pressure of the evolved nitrogen gas is often used to monitor the reaction progress.

The relationship between the pressure (p) of the evolved nitrogen and time (t) can be described by the power law:

p = ktⁿ

where 'k' is a rate constant and 'n' is an exponent that has been experimentally determined to be between 6 and 8.[9]

Quantitative Kinetic Data

Several studies have determined the activation energies for the key processes in this compound decomposition. A summary of these values is presented in the table below.

| Kinetic Parameter | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Reference(s) |

| Nucleus Formation | 74 | 309.6 | [8] |

| Nuclear Growth | 23.5 | 98.3 | [8] |

| Unit Process on Crystal Surface | 37 | 154.8 | [8] |

| Overall Decomposition | ~21 | ~87.9 | [8] |

Note: Conversion from kcal/mol to kJ/mol is approximated as 1 kcal/mol = 4.184 kJ/mol.

Experimental Protocols

The study of the thermal decomposition of this compound employs various analytical techniques to characterize its kinetics, thermodynamics, and the products of decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to study the thermal stability and decomposition of energetic materials.

Experimental Workflow for TGA/DSC Analysis:

Caption: General workflow for TGA/DSC analysis of this compound.

Detailed Methodology:

-

Sample Preparation: A small sample of this compound (typically 0.5-5 mg) is weighed accurately. Due to its sensitivity, handling should be performed with appropriate safety precautions.

-

Crucible: The sample is placed in an open or loosely covered crucible. Aluminum crucibles are suitable for lower temperatures, while alumina or platinum crucibles are used for higher temperature studies.

-

Atmosphere: The decomposition is typically studied under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation of the barium product.

-

Heating Program: A linear heating rate, commonly between 5 and 20 K/min, is applied. Isothermal experiments at specific temperatures can also be performed.

-

Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, allowing for the determination of the decomposition temperature range. The DSC curve shows the heat flow, indicating whether the decomposition is exothermic or endothermic and allowing for the calculation of the enthalpy of decomposition.

Isothermal Decomposition with Pressure Measurement

This classical method involves heating the sample at a constant temperature in a vacuum and measuring the pressure of the evolved nitrogen gas over time.

Experimental Setup:

A detailed description of a typical apparatus for isothermal decomposition studies is as follows:

-

Reaction Vessel: A silica or Pyrex reaction vessel is used to contain the this compound sample. The vessel is connected to a vacuum system and a pressure measurement device.[10]

-

Furnace: The reaction vessel is placed in a furnace capable of maintaining a constant temperature (±1°C).

-

Pressure Gauge: A McLeod gauge or a modern pressure transducer is used to measure the low pressures of the evolved nitrogen gas.[10]

-

Procedure: A single crystal or a known mass of powdered this compound is placed in the reaction vessel. The system is evacuated to a high vacuum. The furnace is then heated to the desired temperature, and the pressure of the evolved nitrogen is recorded at regular time intervals.

Products of Decomposition

The primary and well-established products of the thermal decomposition of this compound are solid metallic barium and nitrogen gas.[1]

Ba(N₃)₂ (s) → Ba (s) + 3N₂ (g)

Under certain conditions, particularly in a nitrogen atmosphere, the highly reactive barium metal can react with the nitrogen gas produced to form barium nitride (Ba₃N₂).

3Ba (s) + N₂ (g) → Ba₃N₂ (s)

Intermediate Products

The direct decomposition to barium and nitrogen is the most widely accepted pathway. While the formation of transient species such as the azide radical (N₃•) is plausible as an intermediate step in the decomposition of the azide ion, direct experimental evidence for such species in the solid-state decomposition of this compound is scarce.[11] In-situ mass spectrometry of the evolved gases during decomposition primarily detects molecular nitrogen (N₂).

Conclusion

The thermal decomposition of this compound is a complex solid-state process governed by the principles of nucleation and growth. The mechanism is initiated by the formation of F-centers, which aggregate to form stable nuclei of metallic barium. The subsequent growth of these nuclei is an autocatalytic process that leads to the complete decomposition of the material into barium and nitrogen gas. The kinetics of this decomposition can be effectively studied using techniques such as TGA/DSC and isothermal pressure measurements. A thorough understanding of this mechanism is essential for the safe handling and utilization of this compound in its various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-290842) | 18810-58-7 [evitachem.com]

- 3. webqc.org [webqc.org]

- 4. What are F-centers in an ionic crystal? [vedantu.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. youtube.com [youtube.com]

- 7. This compound | 18810-58-7 | Benchchem [benchchem.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. The thermal decomposition of crystals of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Chemical versatility of azide radical: journey from a transient species to synthetic accessibility in organic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Explosive Properties and Sensitivity of Barium Azide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium azide, Ba(N₃)₂, is a primary explosive notable for its high sensitivity to initiation by heat, shock, and friction.[1][2] While less sensitive to mechanical shock than lead azide, it requires careful handling protocols.[3][4] Its primary application lies in the synthesis of other metal azides and in the production of highly pure nitrogen gas through thermal decomposition.[1] This document provides a comprehensive overview of the quantitative explosive properties of this compound, details the standardized experimental protocols for determining these properties, and illustrates key processes through logical diagrams. Dry this compound is a high explosive that is easily ignited, whereas wetting with at least 50% water significantly reduces its sensitivity to shock and heat.[5][6][7]

Explosive Properties and Characteristics

The explosive nature of this compound is defined by several key parameters that dictate its performance and safety profile. Inconsistencies in reported values exist in the literature, likely due to variations in crystal structure, purity, and experimental conditions during preparation and testing.[8]

Table 1: Physical and Explosive Properties of this compound

| Property | Value | Notes |

| Chemical Formula | Ba(N₃)₂ | - |

| Molar Mass | 221.37 g/mol | [3] |

| Density | 2.936 g/cm³ | [1] |

| Appearance | White crystalline solid | [3] |

| Explosion Temperature | ~225 °C - 275 °C | Detonation can begin in the range of 160-225 °C.[1][3][9] |

| Heat of Formation | Not available | - |

| Detonation Velocity | Not available | - |

Sensitivity to External Stimuli

This compound is highly sensitive to external stimuli, a characteristic of primary explosives.[2] Its sensitivity is a critical factor for all handling, storage, and transportation procedures. Wetting the material significantly decreases its sensitivity.[5]

Table 2: Sensitivity Data for this compound

| Sensitivity Type | Value | Test Method |

| Impact Sensitivity | ~2.45 J (2 kg @ ~12.5 cm) | A study reported explosions 14% of the time with a 2 kg weight at 40 inches (~101 cm), indicating variability. Other tests show a 50% explosion probability at 9 inches (~23 cm) with a 2 kg weight.[8] |

| Friction Sensitivity | < 80 N | A result below 80 N in the BAM friction test classifies a substance as dangerous for transport.[10] Specific values for this compound are not consistently reported but it is known to be friction-sensitive.[2] |

| Electrostatic Discharge (ESD) Sensitivity | Not available | Azides as a class are known to be sensitive to electrostatic discharge.[11] |

Experimental Protocols

The characterization of explosive materials relies on standardized, reproducible testing methodologies. The following protocols are standard for determining the sensitivity of energetic materials like this compound.

Impact Sensitivity Testing (BAM Fallhammer)

The BAM Fallhammer test is a globally recognized method for determining the sensitivity of substances to impact energy.[12][13]

-

Objective: To determine the minimum impact energy required to cause an explosion or decomposition of a sample.

-

Apparatus: Consists of a solid steel base, an anvil, guiding column, drop weights (e.g., 1 kg, 5 kg, 10 kg), and a release mechanism.[14]

-

Methodology:

-

A small, precisely measured amount of the test substance (typically around 40 mm³) is placed in a confining steel apparatus (piston and cylinder assembly).

-

The apparatus is placed on the anvil of the fallhammer machine.

-

A drop weight is allowed to fall from a specified height, striking the sample.

-

A series of trials (typically 6) is conducted at a given drop height.

-

The outcome is observed for any signs of reaction, such as a flame, smoke, or audible report ("Go"). Absence of reaction is a "No-Go".[15]

-

The drop height is varied using a "staircase" method to find the energy at which a 50% probability of initiation occurs (E₅₀).[16]

-

Friction Sensitivity Testing (BAM Friction Apparatus)

This test determines the sensitivity of materials to frictional stimuli, which can occur during processing and handling.[10]

-

Objective: To determine the frictional load at which initiation occurs.

-

Apparatus: The device consists of a fixed porcelain pin and a motor-driven, movable porcelain plate.[17] A loading arm with various weights applies a defined force to the pin.[10]

-

Methodology:

-

A small amount of the substance is placed on the porcelain plate.

-

The porcelain pin is lowered onto the sample, and a specific load (from 0.5 N to 360 N) is applied via the weighted arm.[10]

-

The motor moves the porcelain plate back and forth under the pin over a distance of 10 mm.[10]

-

The test is repeated multiple times (typically 6 trials) for a given load.

-

A positive reaction is noted if an explosion, spark, or crackling sound occurs.

-

The lowest load that produces a reaction in at least one of six trials is reported as the friction sensitivity.

-

Chemical Decomposition

The explosive character of this compound is derived from its rapid decomposition upon initiation, which produces a large volume of nitrogen gas.

Thermal Decomposition Pathway

When heated, this compound decomposes into barium metal and nitrogen gas.[1][18] Under certain conditions, barium nitride (Ba₃N₂) can also be formed as a product.[1]

Primary Decomposition Reaction: Ba(N₃)₂ (s) → Ba (s) + 3 N₂ (g)[1]

This process is autocatalytic, meaning the solid barium product helps to accelerate further decomposition at the interface between the product and the unreacted azide.[5]

Safety and Handling

Due to its explosive nature, this compound must be handled with extreme caution.

-

Storage: It should be stored wet, typically with not less than 50% water, to reduce its sensitivity.[1][6] Dry azide is a forbidden material for transport (UN 0224).[6]

-

Handling: Avoid all sources of heat, shock, and friction.[2] Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[6]

-

Incompatibilities: Avoid contact with strong acids and certain metals, as this can lead to the formation of other sensitive or toxic compounds.[19][20]

-

Personal Protective Equipment (PPE): Fire-resistant clothing, safety goggles, and appropriate gloves are mandatory.[7] Operations should be conducted in a well-ventilated area or with respiratory protection.[7]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. nj.gov [nj.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Buy this compound (EVT-290842) | 18810-58-7 [evitachem.com]

- 6. This compound | Ba(N3)2 | CID 62728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. guidechem.com [guidechem.com]

- 10. utec-corp.com [utec-corp.com]

- 11. Primary explosives: electrostatic discharge initiation, additive effect and its relation to thermal and explosive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fauske.com [fauske.com]

- 13. m.youtube.com [m.youtube.com]

- 14. kr.ec21.com [kr.ec21.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mueller-instruments.de [mueller-instruments.de]

- 18. What happens on thermal decomposition of $\\text{ Ba}{{\\left( {{\\text{N}}_{\\text{3}}} \\right)}_{2}}\\text{ }$? (Write the only equation of the reaction). [vedantu.com]

- 19. This compound, [DRY OR WETTED WITH < 50 % WATER] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hazards and Safety of Barium Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety protocols, and essential data related to barium azide. This compound is a highly energetic and toxic compound requiring strict adherence to safety procedures in a laboratory or industrial setting. This document is intended for professionals who may encounter this substance in their research and development activities.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water.[1][2] It is a primary explosive, meaning it is highly sensitive to initiation by shock, heat, or friction, particularly when dry.[3][4] To reduce its sensitivity, it is often handled and shipped as a slurry with at least 50% water.[1][5]

| Property | Value |

| Chemical Formula | Ba(N₃)₂ |

| Molar Mass | 221.37 g/mol [6] |

| Appearance | White crystalline solid[1][6] |

| Density | 2.936 g/cm³[6] |

| Melting Point | 126 °C (decomposes)[6] |

| Decomposition Temperature | Starts to decompose at 120-160 °C, with rapid decomposition or explosion at higher temperatures (225 °C)[3][6] |

| Solubility in Water | 15.36 g/100 mL at 20 °C[6] |

| Solubility in Ethanol | 0.017 g/100 mL at 16 °C[6] |

| InChI Key | UUXFWHMUNNXFHD-UHFFFAOYSA-N[1] |

| CAS Number | 18810-58-7[1] |

Hazards and GHS Classification

This compound is classified as a hazardous substance due to its explosive properties and toxicity.[3][6] The primary hazards are the risk of explosion, acute toxicity if ingested or inhaled, and irritation to the skin and eyes.[1][3]

GHS Classification

| Hazard Class | Category |

| Explosives | Division 1.1A[7] |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (respiratory tract irritation) |

Note: This classification is based on the general hazards of azides and soluble barium compounds.

Toxicological Data

| Test | Species | Route | Value |

| LD50 (Sodium Azide) | Rat | Oral | 27 mg/kg[8][9] |

| LD50 (Sodium Azide) | Rabbit | Dermal | 20 mg/kg[9] |

| LC50 (Sodium Azide) | Rat | Inhalation | 37 mg/m³[8] |

Exposure Limits

To mitigate the risks associated with handling this compound, several occupational exposure limits have been established for soluble barium compounds.

| Organization | Limit | Value |

| OSHA | PEL (TWA) | 0.5 mg/m³ (as Ba)[10] |

| NIOSH | REL (TWA) | 0.5 mg/m³ (as Ba)[10] |

| ACGIH | TLV (TWA) | 0.5 mg/m³ (as Ba)[10] |

| NIOSH | IDLH | 50 mg/m³ (as Ba)[8] |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of a soluble barium salt with sodium azide.[6]

Methodology:

-

A solution of a soluble barium salt, such as barium bromide (BaBr₂), is prepared in deionized water.[6]

-

A stoichiometric amount of sodium azide (NaN₃) is dissolved in a separate volume of deionized water.

-

The sodium azide solution is slowly added to the barium salt solution with constant stirring.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting solution contains this compound and a soluble sodium salt (e.g., NaBr).[6]

-

The this compound can be isolated by fractional crystallization, taking advantage of differences in solubility.

-

The purified this compound crystals should be stored wet with at least 50% water to prevent accidental detonation.[10]

Thermal Decomposition

The thermal decomposition of this compound can be used to produce very pure nitrogen gas and either barium metal or barium nitride, depending on the reaction conditions.[10]

Methodology:

-

A small, precisely weighed sample of crystalline this compound is placed in a reaction vessel, often made of silica.[11]

-

The reaction vessel is connected to a vacuum line and a system for measuring the pressure of the evolved nitrogen gas, such as a MacLeod gauge.[11]

-

The sample is heated to a controlled temperature (e.g., 100-120 °C) using a furnace.[11]

-

The pressure of the nitrogen gas produced is measured as a function of time to determine the decomposition kinetics.[11]

-

The solid residue, either barium metal or barium nitride, can be collected and analyzed after the experiment.[10]

Shock Sensitivity Testing (BAM Fallhammer Method)

The shock sensitivity of explosives like this compound is often determined using a standardized impact test, such as the BAM Fallhammer method.[12][13]

Methodology:

-

A small, precisely measured amount of the explosive substance (typically around 40 mm³) is placed in a standardized steel cup and plunger apparatus.[14]

-

The apparatus is placed on the anvil of the BAM Fallhammer.[12]

-

A standard weight (e.g., 1 kg, 5 kg, or 10 kg) is dropped from a specified height onto the plunger, subjecting the sample to a defined impact energy.[13][14]

-

The outcome of the impact is observed for any signs of reaction, such as a flame, smoke, or audible report.[14]

-

The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (H₅₀).[5]

-

This value is then used to classify the impact sensitivity of the material.[5]

Visualizations

Caption: Synthesis of this compound from Barium Bromide and Sodium Azide.

Caption: Thermal Decomposition Pathways of this compound.

Safety Recommendations

-

Handling: Always handle this compound in a designated area, such as a fume hood with a blast shield. Use non-sparking tools and avoid friction, shock, and impact.[10] It should be kept wet to reduce sensitivity.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store this compound in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong acids and metals.[10] It should be stored in a wet state.[10]

-

Disposal: this compound is a hazardous waste and must be disposed of according to local, state, and federal regulations.[10] A common method for destroying azides is through reaction with an acidified nitrite solution.[10]

-

Spills: In case of a spill, do not attempt to clean it up unless you are trained to do so.[10] Evacuate the area and contact emergency personnel. If the material is dry, it should be wetted with water from a safe distance.[10]

References

- 1. This compound | Ba(N3)2 | CID 62728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Shock sensitivity - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. dekra.us [dekra.us]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. scispace.com [scispace.com]

- 12. fauske.com [fauske.com]

- 13. ozm.cz [ozm.cz]

- 14. matec-conferences.org [matec-conferences.org]

A Deep Dive into the Theoretical Framework of Barium Azide's Electronic Structure

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies conducted on the electronic structure of barium azide, Ba(N₃)₂, a compound of significant interest due to its energetic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking a deeper understanding of the computational chemistry and physics that govern this material.

Introduction to this compound

This compound is an inorganic salt composed of a barium cation (Ba²⁺) and two azide anions (N₃⁻). Like other metal azides, it is known for its explosive nature, though it is less sensitive to mechanical shock than lead azide.[1] Its primary applications include the synthesis of other azide compounds and as a source for high-purity nitrogen gas upon decomposition.[1] Understanding the electronic structure of this compound is crucial for elucidating the mechanisms behind its stability, decomposition, and energetic characteristics.

Theoretical studies, primarily employing first-principles quantum mechanical calculations, have been instrumental in providing insights that are complementary to experimental findings. These computational approaches allow for a detailed analysis of bonding, charge distribution, and the electronic band structure, which collectively determine the material's properties.

Computational Methodology: A First-Principles Approach

The primary theoretical framework for investigating the electronic structure of crystalline solids like this compound is Density Functional Theory (DFT).[2] DFT is a powerful ab initio method that allows for the calculation of the electronic structure of a many-body system by mapping it onto a simpler system of non-interacting electrons in an effective potential.

For crystalline this compound, detailed ab initio studies have been performed using DFT within the Generalized Gradient Approximation (GGA) for the exchange-correlation functional.[2] These calculations are typically performed using a plane-wave basis set and pseudopotentials to represent the interaction between the core and valence electrons.

Experimental Protocols: A Generalized DFT Workflow

The following outlines a typical computational protocol for determining the electronic structure of this compound, as inferred from standard practices in the field.

-

Structural Optimization:

-

An initial crystal structure, based on experimental data (e.g., from X-ray or neutron diffraction), is used as the starting point.

-

The lattice parameters and atomic positions are then allowed to relax to find the ground-state geometry by minimizing the forces on the atoms and the stress on the unit cell.

-

This "relaxed" crystal structure is then used for subsequent electronic structure calculations. Studies have shown that the relaxed crystal structures for this compound compare well with experimental data.[2]

-

-

Self-Consistent Field (SCF) Calculation:

-

With the optimized geometry, a self-consistent calculation is performed to determine the ground-state electron density and the effective potential (Kohn-Sham potential).

-

This involves iteratively solving the Kohn-Sham equations until the electron density converges to a stable solution.

-

-

Electronic Structure Analysis:

-

Band Structure Calculation: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The band gap, which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), is a key parameter obtained from this calculation. The nature of the band gap (direct or indirect) can also be determined.

-

Density of States (DOS): The total and partial (or projected) density of states are calculated. The DOS provides information about the number of available electronic states at each energy level. The partial DOS is particularly useful as it reveals the contribution of different atoms (Ba, N) and atomic orbitals to the electronic states, offering insights into the nature of the chemical bonding.[2] Analysis of the DOS for this compound reveals the influence of the barium metal states on the valence electrons of the azide group, which is correlated with its thermal decomposition.[2]

-

Charge Transfer and Bond Order Analysis: These analyses are performed to quantify the ionic and covalent character of the bonds within the crystal. Studies confirm that this compound is a predominantly ionic compound.[2]

-

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical DFT-based study on the electronic structure of a crystalline solid like this compound.

Caption: A flowchart of the DFT-based computational workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound. While theoretical studies report good agreement with experimental values, the specific calculated data is not always available in the literature. Therefore, experimental data is presented here as a reliable benchmark.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 2₁/m 1 | |

| Lattice Constant, a | 9.59 Å | |

| Lattice Constant, b | 4.39 Å | |

| Lattice Constant, c | 5.42 Å | |

| Angle, β | 99.75° | |

| Density | 2.936 g/cm³ | [1] |

Table 2: Structural and Energetic Properties of the Azide Ion

| Property | Approximate Value | Reference |

| N-N Bond Length | 1.18 Å | |

| Bond Angle | 180° | |

| N-N Bond Energy | 420 kJ/mol | |

| Lattice Energy (Ba(N₃)₂) | > 2500 kJ/mol |

Conclusion

Theoretical studies based on Density Functional Theory have provided significant insights into the electronic structure of this compound. These ab initio calculations affirm its predominantly ionic character and offer a detailed picture of its electronic band structure and density of states. The good agreement between computational results and experimental data validates the use of these theoretical models for understanding and predicting the properties of energetic materials. Future work in this area could involve more advanced computational methods to explore the excited-state dynamics and the detailed mechanism of its thermal decomposition.

References

A Comprehensive Technical Guide to Barium Azide: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of barium azide, including its molecular weight and density. It details experimental methodologies for its synthesis and density determination, offering a valuable resource for laboratory work. Furthermore, this guide illustrates the relationship between the compound's properties and its applications through logical diagrams.

Core Physicochemical Data

This compound, with the chemical formula Ba(N₃)₂, is a white crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Unit |

| Molecular Weight | 221.37 | g/mol |

| Density | 2.936 | g/cm³ |

| Melting Point | 126 | °C |

| Boiling Point | Decomposes above 160 | °C |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the metathesis reaction between a soluble barium salt and an alkali metal azide, such as sodium azide.[2] A detailed procedure, adapted from established synthesis methodologies, is provided below.[3]

Materials:

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) solution (40%)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Distilled water

Procedure:

-

In a three-necked flask, dissolve sodium azide and sodium hydroxide in distilled water.

-

Set up a distillation apparatus with a dropping funnel and a condenser. The condenser outlet should be connected to a second flask containing a stirred solution of barium hydroxide octahydrate in water.

-

Heat the solution in the three-necked flask to boiling.

-

Slowly add the 40% sulfuric acid solution to the boiling mixture using the dropping funnel. The hydrazoic acid (HN₃) generated in situ will distill over into the barium hydroxide solution.

-

Continue the distillation until the temperature of the reaction mixture in the first flask reaches 105°C.

-

After the distillation is complete, continue stirring the barium hydroxide solution for an additional 10 minutes to ensure complete reaction.

-

Filter the resulting solution to collect the precipitated this compound. The filtrate can be concentrated to yield more product.

-

The collected this compound should be carefully dried under vacuum at a low temperature.

Determination of Density by Gas Pycnometry

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder by measuring the volume of gas displaced by the sample.[4][5][6] Helium is typically used as the displacement gas due to its small atomic size, which allows it to penetrate into small pores and crevices.[5]

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a calibration sphere of a known volume.

-

Sample Preparation: Accurately weigh a suitable amount of dry this compound powder and record the mass.

-

Measurement:

-

Place the weighed this compound sample into the sample cell.

-

Seal the sample cell and place it in the pycnometer's analysis chamber.

-

Follow the instrument's automated procedure to purge the sample chamber with helium gas and then perform the volume measurement. The instrument will measure the pressure change as a known volume of helium is expanded into the sample chamber, and from this, calculate the volume of the sample.

-

-

Calculation: The density (ρ) of the this compound is calculated using the following formula:

ρ = m / V

where:

-

m = mass of the this compound sample

-

V = volume of the this compound sample measured by the pycnometer

-

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow for this compound and the logical relationships between its properties and applications.

References

Methodological & Application

Application Notes and Protocols: Barium Azide for High-Purity Nitrogen Gas Generation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium azide (Ba(N₃)₂) for the generation of high-purity nitrogen (N₂) gas. This method is particularly suited for laboratory applications where small volumes of exceptionally pure nitrogen are required to create inert atmospheres for sensitive experiments.

Introduction